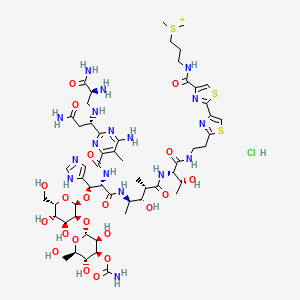![molecular formula C6H4ClN3 B1592095 6-クロロ-1H-イミダゾ[4,5-c]ピリジン CAS No. 2589-11-9](/img/structure/B1592095.png)
6-クロロ-1H-イミダゾ[4,5-c]ピリジン
概要
説明
“6-Chloro-3H-imidazo[4,5-c]pyridine” is a chemical compound with a molecular weight of 167.6 . It is a type of imidazopyridine, which is a significant structural component of a large number of agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of imidazo[4,5-c]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[4,5-c]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Molecular Structure Analysis
The molecular structure of “6-Chloro-3H-imidazo[4,5-c]pyridine” can be represented by the InChI code: 1S/C7H6ClN3/c1-11-4-10-5-2-7(8)9-3-6(5)11/h2-4H,1H3 .
Chemical Reactions Analysis
Imidazo[4,5-c]pyridines are known to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
科学的研究の応用
GABA A 受容体モジュレーション
“6-クロロ-1H-イミダゾ[4,5-c]ピリジン”誘導体は、GABA A 受容体の正のアロステリックモジュレーターとして同定されています 。この用途は、不安、不眠症、てんかんなどの神経障害のための新しい治療薬の開発に役立つため、神経科学研究において重要です。
プロトンポンプ阻害
この化学グループ内の化合物は、プロトンポンプ阻害剤として作用することがわかっています 。これは、胃酸の産生を減少させるため、胃食道逆流症(GERD)や消化性潰瘍などの状態の治療に特に役立ちます。
アロマターゼ阻害
“6-クロロ-1H-イミダゾ[4,5-c]ピリジン”の構造アナログは、アロマターゼ阻害剤として可能性を示しています 。アロマターゼ阻害剤は、アンドロゲンからエストロゲンへの変換を阻害するため、エストロゲン感受性乳がんの治療に使用されます。
抗炎症用途
一部の誘導体は、非ステロイド性抗炎症薬(NSAID)の特性を示すことが知られています 。この用途は、従来のNSAIDsに伴う副作用なしに、新しい抗炎症薬を開発するために不可欠です。
抗ウイルス活性
この化合物は、抗ウイルス活性を示す3-ブロモ-3-デアザネプラノシンや3-ブロモ-3-デアザアリステロマイシンなどの分子の合成において試薬として使用されています 。この用途は、感染症の分野で特に重要です。
がん研究
“6-クロロ-1H-イミダゾ[4,5-c]ピリジン”誘導体は、がん細胞の機能に必要な細胞経路に影響を与える可能性について研究されています 。これには、新しい化学療法剤の開発における用途が含まれます。
材料科学
材料科学の分野では、これらの化合物は、オプトエレクトロニクスデバイスやセンサーなどのさまざまな技術用途で有望な結果を示しています 。その汎用性により、特定の電子特性を持つ新素材の開発に役立ちます。
発光特性
最後に、 “6-クロロ-1H-イミダゾ[4,5-c]ピリジン”誘導体の発光特性は、共焦点顕微鏡やイメージングに役立ちます 。この用途は、細胞および分子プロセスの視覚化を可能にするため、生物学的研究において不可欠です。
作用機序
Target of Action
The primary targets of 6-Chloro-1H-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine derivatives are known to play a crucial role in numerous disease conditions . They are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Mode of Action
The specific mode of action of 6-Chloro-1H-imidazo[4,5-c]pyridine It’s known that imidazo[4,5-c]pyridine derivatives can activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Biochemical Pathways
The biochemical pathways affected by 6-Chloro-1H-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-1H-imidazo[4,5-c]pyridine It’s known that imidazo[4,5-c]pyridine derivatives have high human liver microsomal stability .
Result of Action
The molecular and cellular effects of 6-Chloro-1H-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-Chloro-1H-imidazo[4,5-c]pyridine It’s known that imidazo[4,5-c]pyridine derivatives should be stored in a refrigerator .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
6-Chloro-1H-imidazo[4,5-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between 6-Chloro-1H-imidazo[4,5-c]pyridine and kinases can lead to the modulation of phosphorylation processes, thereby affecting cellular signaling pathways . Additionally, this compound may bind to specific receptors or proteins, altering their conformation and activity.
Cellular Effects
The effects of 6-Chloro-1H-imidazo[4,5-c]pyridine on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Chloro-1H-imidazo[4,5-c]pyridine has been reported to affect the activity of transcription factors, which are proteins that regulate gene expression . By altering the activity of these transcription factors, the compound can influence the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 6-Chloro-1H-imidazo[4,5-c]pyridine may impact cellular metabolism by interacting with metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-1H-imidazo[4,5-c]pyridine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, 6-Chloro-1H-imidazo[4,5-c]pyridine may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity . Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors. These interactions can result in changes in the transcriptional activity of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-1H-imidazo[4,5-c]pyridine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-1H-imidazo[4,5-c]pyridine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . The degradation products of this compound can also have biological activity, potentially contributing to its overall effects. Long-term studies in vitro and in vivo have demonstrated that 6-Chloro-1H-imidazo[4,5-c]pyridine can have sustained effects on cellular processes, including gene expression and metabolism.
Dosage Effects in Animal Models
The effects of 6-Chloro-1H-imidazo[4,5-c]pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of cellular signaling pathways and gene expression . At higher doses, 6-Chloro-1H-imidazo[4,5-c]pyridine can induce toxic or adverse effects, including cytotoxicity and disruption of cellular function. Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration ranges. These dosage-dependent effects highlight the importance of careful dose optimization in experimental and therapeutic applications.
Metabolic Pathways
6-Chloro-1H-imidazo[4,5-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with distinct biological activities . The interaction of 6-Chloro-1H-imidazo[4,5-c]pyridine with metabolic enzymes can influence the overall metabolic profile of cells, affecting processes such as energy production, biosynthesis, and detoxification.
Transport and Distribution
The transport and distribution of 6-Chloro-1H-imidazo[4,5-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane transporters that recognize its chemical structure . Once inside the cell, 6-Chloro-1H-imidazo[4,5-c]pyridine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 6-Chloro-1H-imidazo[4,5-c]pyridine is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 6-Chloro-1H-imidazo[4,5-c]pyridine may be directed to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may localize to the mitochondria, influencing metabolic processes and energy production. The subcellular distribution of 6-Chloro-1H-imidazo[4,5-c]pyridine is a key determinant of its biological effects.
特性
IUPAC Name |
6-chloro-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-1-4-5(2-8-6)10-3-9-4/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXABUJCXZZPBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618329 | |
| Record name | 6-Chloro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2589-11-9 | |
| Record name | 6-Chloro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-3H-imidazo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B1592017.png)







![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione](/img/structure/B1592031.png)


